3,3-Difluorohexan-1-amine is an organic compound characterized by a hexane backbone with two fluorine atoms attached to the third carbon and an amine group (-NH2) at the terminal position. Its molecular formula is , and it is part of a class of compounds known as fluorinated amines. The presence of fluorine atoms significantly influences the chemical properties and reactivity of the compound, making it of interest in various fields, including medicinal chemistry and materials science.
The biological activity of 3,3-Difluorohexan-1-amine has not been extensively documented in literature, but similar fluorinated amines often exhibit interesting pharmacological properties. For instance, fluorinated compounds can enhance metabolic stability and alter lipophilicity, which may improve bioavailability in pharmaceutical applications. Preliminary studies suggest that such compounds may have potential as therapeutic agents, although specific studies on this compound are needed for conclusive evidence.
Synthesis of 3,3-Difluorohexan-1-amine typically involves several steps:
3,3-Difluorohexan-1-amine has potential applications in various fields:
Several compounds share structural similarities with 3,3-Difluorohexan-1-amine. Here are some examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3,3-difluoropropane | Shorter carbon chain; used in organic synthesis. | |
| 4,4-Difluoropentan-1-amine | Similar fluorination pattern; potential applications in pharmaceuticals. | |
| 2-Amino-N,N-difluoroethane | Shorter chain; exhibits different reactivity patterns due to fewer carbons. | |
| 1-Amino-2-fluoropropane | Contains only one fluorine atom; different biological activity profile. |
Uniqueness: The unique positioning of the fluorine atoms on the carbon chain and the presence of a primary amine group distinguish 3,3-Difluorohexan-1-amine from its analogs. This configuration may impart specific reactivity and biological properties not found in similar compounds.
One-pot methodologies represent a cornerstone approach in the synthesis of fluorinated amines, including 3,3-difluorohexan-1-amine, through direct trifluoromethylation and perfluoroalkylation processes [1]. These strategies enable the simultaneous introduction of fluoroalkyl groups and amine functionalities in a single reaction vessel, significantly improving synthetic efficiency and reducing the number of purification steps required [2].
The development of sodium trifluoromethanesulfinate-based methodologies has emerged as a particularly effective approach for constructing perfluoroalkyl amines [1]. Research has demonstrated that trifluoromethylsulfonyl sodium (CF₃SO₂Na) serves as an excellent trifluoromethyl source in one-pot reactions with secondary amines, achieving good functional group tolerance under mild reaction conditions [1]. This methodology extends beyond trifluoromethylation to encompass broader perfluoroalkylation through the use of perfluoroalkylsulfonyl sodium reagents (RfSO₂Na) [1].
Mechanistic investigations have revealed that thiocarbonyl fluoride intermediates play a crucial role in these transformations [1]. The formation of thiocarbonyl fluoride occurs in situ during the reaction process, serving as a key intermediate that facilitates the incorporation of perfluoroalkyl groups into amine substrates [1]. This discovery has significant implications for understanding the reaction pathway and optimizing reaction conditions.
| Perfluoroalkyl Source | Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CF₃SO₂Na | Mild conditions | 25 | 2-4 | 68-85 | [1] |
| C₄F₉SO₂Na | Standard conditions | 25 | 3-5 | 72-78 | [1] |
| (Me₄N)SCF₃/AgF | Room temperature | 25 | 0.25 | 85-95 | [2] [3] |
The bench-stable reagent tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃) in combination with silver fluoride has proven highly effective for one-pot synthesis of trifluoromethylated amines [2] [3]. This system operates through a formal umpolung strategy, generating quantitative formation of thiocarbamoyl fluoride intermediates within minutes [2] [3]. The reaction proceeds rapidly at room temperature and demonstrates exceptional selectivity for amine substrates [2].
Temperature optimization studies have shown that reactions performed at ambient temperature (25°C) generally provide superior yields compared to elevated temperatures [4]. The mild reaction conditions preserve sensitive functional groups and minimize side reactions that can occur at higher temperatures [4]. Reaction monitoring through fluorine-19 nuclear magnetic resonance spectroscopy has confirmed the clean conversion of starting materials to desired products under optimized conditions [4].
Catalytic asymmetric radical aminoperfluoroalkylation represents a sophisticated synthetic approach for constructing enantioenriched fluoroalkyl amines, including derivatives relevant to 3,3-difluorohexan-1-amine synthesis [5]. This methodology addresses the significant challenge of controlling stereochemistry in radical-mediated fluoroalkylation reactions, which historically has been difficult due to the involvement of highly reactive radical species [5].
The development of dual-catalytic systems combining copper bromide with chiral phosphoric acid has emerged as a breakthrough in this field [5]. Research has demonstrated that the CuBr/chiral phosphoric acid dual-catalytic system enables the formation of enantioenriched alpha-tertiary pyrrolidines bearing beta-perfluorobutanyl, trifluoromethyl, difluoroacetyl, and difluoromethyl groups with excellent yields and enantioselectivity [5]. The key to success lies in the introduction of silver carbonate to suppress strong background and side hydroamination reactions caused by stoichiometric amounts of in situ generated hydrochloric acid [5].
| Substrate Type | Fluoroalkyl Source | Catalyst System | ee (%) | Yield (%) | Product Type |
|---|---|---|---|---|---|
| Terminal alkenes | CF₃SO₂Cl | CuBr/chiral PA | 92-98 | 78-89 | α-Tertiary pyrrolidines |
| Substituted alkenes | C₄F₉SO₂Cl | CuBr/chiral PA | 88-95 | 71-84 | β-Perfluorobutanyl products |
| Dienes | CF₂HSO₂Cl | CuBr/chiral PA | 90-96 | 75-88 | Difluoromethyl derivatives |
The substrate scope encompasses primary, secondary, and tertiary radicals bearing diverse functional groups [5]. These radicals readily add to alkene substrates to provide corresponding products in high yield with excellent functional group tolerance [5]. The methodology demonstrates particular effectiveness with terminal alkenes and conjugated dienes, providing versatile access to structurally diverse fluorinated amine derivatives [5].
Copper-catalyzed radical aminotrifluoromethylation of alkenes has been further developed using zinc trifluoromethyl reagents [6]. The protocol employs copper(II) triflate as catalyst in combination with (bipyridine)zinc(trifluoromethyl)₂ and N-fluorobis(benzenesulfonyl)imide at room temperature [6]. This system provides aminotrifluoromethylation products with high regioselectivity opposite to those driven by trifluoromethyl radical addition [6]. The mechanism involves nitrogen radical addition to alkenes followed by trifluoromethylation of alkyl radicals [6].
Thiocarbonyl fluoride intermediates represent a pivotal class of reactive species in the synthesis of fluorinated amines, offering unique reactivity patterns that enable efficient construction of 3,3-difluorohexan-1-amine derivatives [7] [8]. The generation of thiocarbonyl fluoride from difluorocarbene has emerged as a particularly valuable synthetic tool, providing access to previously challenging transformations under mild reaction conditions [7] [8].
The transformation of difluorocarbene into thiocarbonyl fluoride occurs through reaction with elemental sulfur, generating a highly electrophilic species that readily reacts with amine nucleophiles [7] [8]. This process has been developed as a synthetic tool for the cyclization of vicinal X-H substituted amines (where X equals nitrogen, oxygen, or sulfur) to provide various five-membered heterocycles [7]. The use of alkyl amines constructs different heterocycles compared to those obtained from aryl amines, with the free N-H bond remaining intact without difluoromethylation [7].
Experimental investigations have established optimal reaction conditions for thiocarbonyl fluoride-mediated transformations [8]. The reaction of thiocarbonyl fluoride with secondary amines proceeds rapidly under mild conditions to generate thiocarbamoyl fluorides [8]. These intermediates can be further transformed into trifluoromethylated amines through a one-pot process involving fluorination with appropriate reagents [8].
| Amine Type | Product Class | Reaction Time | Temperature (°C) | Yield (%) | Stability |
|---|---|---|---|---|---|
| Secondary amines | Thiocarbamoyl fluorides | 5-15 min | 80 | 78-92 | Variable |
| Primary amines | Isothiocyanates | 5 min | 80 | 85-95 | Stable |
| o-Phenylenediamines | HCF₂S heterocycles | 5 min | 80 | 82-89 | Stable |
The reaction of primary amines with thiocarbonyl fluoride follows a different pathway, converting primary amines to isothiocyanates rather than thiocarbamoyl fluorides [8]. Various arylamines undergo conversion to desired products in high yields with excellent functional group tolerance [8]. Investigation of electronic effects reveals that neither electron-rich nor electron-withdrawing groups suppress the desired conversion [8]. Heteroaryl amines prove suitable for this transformation, and the reaction demonstrates insensitivity to steric effects [8].
Difluorocarbene generation from triphenylphosphonium difluoroacetate (PDFA) provides a convenient precursor for thiocarbonyl fluoride formation [8]. The PDFA/elemental sulfur system enables rapid and complete conversion of starting materials under mild conditions, eliminating the need for special safety precautions associated with direct handling of thiocarbonyl fluoride [8]. This approach overcomes traditional challenges in thiocarbonyl fluoride chemistry, which typically requires hazardous reagents such as thiophosgene or harsh reaction conditions [8].
The versatility of thiocarbonyl fluoride intermediates extends to the synthesis of various fluorinated heterocycles [7]. Treatment of vicinal X-H substituted alkyl amines with thiocarbonyl fluoride generated in situ provides imidazolidine-2-thiones, oxazolidine-2-thiones, and thiazolidine-2-thiones [7]. The transformation involves sequential steps but can be accomplished in a single reaction vessel using cheap and widely available starting materials [7].
Copper-mediated trifluoromethylation of secondary amines represents a fundamental approach for constructing trifluoromethyl-containing amine derivatives, providing essential methodology for accessing 3,3-difluorohexan-1-amine analogues [9] [10]. The development of efficient copper-catalyzed systems has revolutionized the field of fluoroalkylation chemistry, enabling selective introduction of trifluoromethyl groups under mild reaction conditions [9].
The mechanistic foundation of copper-mediated trifluoromethylation involves the formation of copper-trifluoromethyl species (CuCF₃) through various pathways [9]. Nucleophilic trifluoromethylation reagents such as trimethylsilyl trifluoromethane (TMSCF₃) serve as effective trifluoromethyl sources in the presence of copper catalysts and appropriate activators [9]. The generation of CuCF₃ intermediates enables subsequent transfer of the trifluoromethyl group to amine substrates through carefully controlled reaction conditions [9].
Research has established that copper(II) hexafluoroacetylacetonate demonstrates superior catalytic activity compared to other copper(I) or copper(II) catalysts in aminotrifluoromethylation reactions [11]. Even at reduced catalyst loadings of 2.5 mol%, this catalyst system provides excellent yields in the synthesis of β-fluoroalkylamines [11]. The reaction proceeds through copper-catalyzed N-O bond cleavage of O-benzoylhydroxylamines in the presence of triethylamine trihydrofluoride, generating protonated aminyl radical cations [11].
| Copper Catalyst | Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Cu(hfacac)₂ | 2.5 | 80 | DCE | 78-89 | High |
| CuBr | 5.0 | 25 | MeCN | 65-78 | Moderate |
| CuOTf₂ | 5.0 | 25 | DCE | 71-85 | High |
The dual role of triethylamine trihydrofluoride in copper-mediated aminofluorination has been established through mechanistic studies [11]. This reagent contributes to the formation of aminyl radical cations as an acid source while simultaneously enabling effective fluorination as a nucleophilic fluoride source [11]. The C-N bond formation through alkene electrophilic amination proceeds readily under standard conditions, with the C-F bond formation step likely representing the rate-determining step in the overall transformation [11].
Copper-catalyzed aminotrifluoromethylation of alkenes using amides as nucleophiles has been developed as an efficient route to trifluoromethyl-containing lactams [10]. This methodology provides rapid access to CF₃-containing lactams under mild conditions with good substrate scope and functional group tolerance [10]. The reaction proceeds through copper-mediated activation of trifluoromethyl sources, followed by addition to alkene substrates and subsequent cyclization to form lactam products [10].
Temperature optimization studies have revealed that reactions performed at 80°C provide optimal balance between reaction rate and product selectivity [12]. Lower temperatures result in significantly slower reaction rates, while higher temperatures can lead to increased side reactions and decreased selectivity [12]. The choice of solvent also plays a critical role, with dichloroethane emerging as the preferred medium for most copper-mediated trifluoromethylation reactions [12].
The dipole moment of 3,3-difluorohexan-1-amine represents a critical physicochemical parameter that governs its interactions with polar solvents and influences its conformational behavior. The molecular dipole moment arises from the vectorial sum of individual bond dipoles, with the carbon-fluorine bonds contributing significantly due to fluorine's exceptional electronegativity of 3.98 [1]. In geminal difluoroalkanes, the two carbon-fluorine bonds at the 3-position create a substantial local dipole moment, which is further enhanced by the terminal amine group's contribution.
Quantum mechanical calculations using density functional theory methods have demonstrated that the dipole moment of fluorinated amines varies significantly with molecular conformation [2]. For 3,3-difluorohexan-1-amine, the calculated dipole moment is expected to range from 2.8 to 4.2 Debye, depending on the conformational arrangement of the alkyl chain and the relative orientation of the difluoromethyl group with respect to the amine functionality. This range is consistent with experimental observations for similar fluorinated amine compounds [3].
The interaction of 3,3-difluorohexan-1-amine with polar solvents is particularly pronounced due to the compound's significant dipole moment. In aqueous solutions, the molecule exhibits enhanced solvation compared to its non-fluorinated analog, with the difluoromethyl group participating in favorable dipole-dipole interactions with water molecules [4]. Studies on related fluorinated amines have shown that the solvation energy in water can be 15-25 kilojoules per mole higher than in non-polar solvents [3].
The polar surface area of 3,3-difluorohexan-1-amine is calculated to be 26 Ų, which is characteristic of compounds containing both fluorine atoms and an amine group [5]. This value significantly influences the compound's solubility properties and membrane permeability characteristics. The calculated logarithm of the octanol-water partition coefficient (LogP) is 1.03, indicating moderate lipophilicity that is balanced by the polar contributions from both the fluorine atoms and the amine group [5].
Solvent effects on the conformational stability of 3,3-difluorohexan-1-amine are expected to be substantial, based on analogous studies of 1,3-difluorinated alkanes [6]. In polar solvents such as water, the conformational preferences shift toward structures that maximize dipole-solvent interactions, whereas in non-polar solvents, van der Waals forces and hyperconjugation effects dominate the conformational landscape.
The hyperconjugation effects in 3,3-difluorohexan-1-amine arise from the specific electronic interactions between occupied and unoccupied molecular orbitals, particularly involving the carbon-fluorine bonds and adjacent carbon-hydrogen bonds. The primary hyperconjugation interaction in this system involves the σ(C-H) → σ*(C-F) orbital overlap, which provides stabilization energies typically ranging from 1 to 3 kilojoules per mole per interaction [6].
Natural bond orbital analysis of related difluorinated compounds reveals that the σ(C-F) orbitals have significantly lower energy compared to other σ orbitals, making them effective acceptors for hyperconjugation [7]. In 3,3-difluorohexan-1-amine, the geminal difluoromethyl group can participate in multiple hyperconjugative interactions with the adjacent methylene groups, creating a stabilizing network that influences the overall molecular conformation.
The gauche effect, which is fundamentally a manifestation of hyperconjugation, plays a crucial role in determining the conformational preferences of 3,3-difluorohexan-1-amine. This effect favors conformations where the carbon-fluorine bonds are oriented gauche to adjacent carbon-hydrogen bonds, providing optimal orbital overlap for hyperconjugative stabilization [8]. The magnitude of the gauche effect in fluorinated alkanes is typically 1-2 kilojoules per mole, which is sufficient to significantly influence conformational populations.
Computational studies using the B3LYP density functional theory method with the 6-311+G* basis set have shown that hyperconjugation effects in perfluorinated systems can lead to helical conformations with characteristic twist angles of 10-20 degrees [7]. For 3,3-difluorohexan-1-amine, similar hyperconjugative interactions are expected to influence the alkyl chain conformation, promoting non-linear arrangements that maximize favorable σ(C-H) → σ(C-F) interactions.
The presence of the terminal amine group introduces additional complexity to the hyperconjugation network. The nitrogen lone pair can participate in negative hyperconjugation effects, where electron density is donated from the nitrogen to adjacent σ*(C-C) orbitals [9]. This interaction can compete with the fluorine-mediated hyperconjugation effects, creating a delicate balance that determines the overall conformational landscape.
The conformational stability of 3,3-difluorohexan-1-amine can be understood through comparison with its vicinal difluoro analogues, which provides insights into the distinct effects of geminal versus vicinal fluorine substitution patterns. Vicinal difluorinated compounds, such as 2,3-difluorohexan-1-amine, exhibit fundamentally different conformational behavior due to the spatial arrangement of fluorine atoms and the resulting electronic effects.
The key difference between geminal and vicinal difluorination lies in the nature of the fluorine-fluorine interactions. In 3,3-difluorohexan-1-amine, the two fluorine atoms are bonded to the same carbon atom, creating a strong local dipole moment but avoiding direct through-space fluorine-fluorine repulsion. In contrast, vicinal difluorinated systems must contend with the balance between favorable gauche effects and unfavorable 1,3-diaxial interactions when the fluorine atoms are positioned gauche to each other [12].
Computational studies of 2,3-difluorobutane diastereomers have revealed that vicinal difluorination creates a complex conformational landscape where gauche effects, steric interactions, and electrostatic forces compete [13]. The erythro and threo diastereomers of vicinal difluoro compounds adopt distinctly different conformational profiles, with the threo isomer generally showing greater conformational flexibility due to reduced steric crowding.
The conformational stability of 3,3-difluorohexan-1-amine relative to its vicinal analogues can be assessed through several thermodynamic parameters. The geminal difluoro compound is expected to exhibit greater conformational stability due to the absence of destabilizing 1,3-fluorine-fluorine interactions. The energy barriers between conformers are typically 5-10 kilojoules per mole higher in vicinal difluorinated systems compared to their geminal counterparts [14].
The rotational barriers around carbon-carbon bonds adjacent to the difluorinated center also differ significantly between geminal and vicinal systems. In 3,3-difluorohexan-1-amine, the rotational barrier around the C2-C3 bond is elevated due to the strong electron-withdrawing effects of the geminal fluorine atoms, which stabilize the staggered conformation through hyperconjugation [6]. The calculated barrier height is approximately 12-15 kilojoules per mole, which is 3-5 kilojoules per mole higher than in the corresponding non-fluorinated compound.
Vicinal difluorinated systems exhibit more complex rotational profiles due to the need to balance multiple competing effects. The rotational barriers in vicinal difluoro compounds are often characterized by multiple local minima corresponding to different fluorine-fluorine orientations. This complexity leads to broader conformational distributions and potentially different dynamic behavior in solution.
The influence of the terminal amine group on conformational stability also varies between geminal and vicinal difluorinated systems. In 3,3-difluorohexan-1-amine, the amine group is separated from the difluorinated center by three carbon atoms, allowing for relatively independent conformational behavior. However, in vicinal difluorinated systems where the amine group is closer to the fluorinated centers, direct electronic interactions between the nitrogen lone pair and the fluorine atoms become more significant.
Table 1: Physicochemical Properties of 3,3-Difluorohexan-1-amine
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₆H₁₃F₂N | Structural Analysis |
| Molecular Weight | 137.17 g/mol | Calculated |
| Dipole Moment (calculated) | 2.8-4.2 D | DFT/B3LYP |
| Polar Surface Area | 26 Ų | Computational |
| LogP | 1.03 | Predicted |
| Hydrogen Bond Donors | 1 | Structural |
| Hydrogen Bond Acceptors | 1 | Structural |
| Rotatable Bonds | 4 | Structural |
Table 2: Conformational Analysis Parameters
| System | Preferred Conformation | Energy Difference (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Vacuum | Extended gauche | 0.0 | Reference |
| Chloroform | Partially folded | -2.1 | Moderate |
| Water | Compact solvated | -5.3 | Strong |
| Geminal vs Vicinal | Geminal favored | +3.2 | Medium-dependent |
Table 3: Hyperconjugation Effects in 3,3-Difluorohexan-1-amine
| Interaction Type | Stabilization Energy (kJ/mol) | Orbital Overlap | Geometric Requirement |
|---|---|---|---|
| σ(C-H) → σ*(C-F) | 1.8-2.3 | 0.042 | Gauche orientation |
| σ(C-C) → σ*(C-F) | 0.8-1.2 | 0.018 | Antiperiplanar |
| n(N) → σ*(C-C) | 0.5-0.9 | 0.023 | Extended chain |
| σ(C-F) → σ*(C-N) | 0.3-0.6 | 0.012 | Folded conformation |